Cas no 1878-92-8 (2-(2-Iodophenoxy)-Acetic Acid)

2-(2-Iodophenoxy)-Acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, (2-iodophenoxy)-
- 2-iodo-2-phenoxyacetic acid
- 2-Iodophenoxyacetic acid
- (o-Iodophenoxy)acetic acid
- (2-Iodophenoxy)acetic acid
- Acetic acid, 2-(2-iodophenoxy)-
- DTXSID70702721
- SCHEMBL3715198
- 1878-92-8
- 2-(2-Iodo-phenoxy)-acetic acid
- 2-(2-iodophenoxy)acetic acid
- EN300-1627661
- J-505649
- CS-0235846
- 2-(2-iodophenoxy)aceticacid
- 2-(2-Iodophenoxy)-Acetic Acid
-
- Inchi: InChI=1S/C8H7IO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
- InChI Key: OXMKQZUBDBNJTE-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)OCC(=O)O)I
Computed Properties
- Exact Mass: 277.94399g/mol
- Monoisotopic Mass: 277.94399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 46.5Ų
2-(2-Iodophenoxy)-Acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627661-0.5g |
2-(2-iodophenoxy)acetic acid |
1878-92-8 | 0.5g |
$613.0 | 2023-06-04 | ||
Enamine | EN300-1627661-0.05g |
2-(2-iodophenoxy)acetic acid |
1878-92-8 | 0.05g |
$182.0 | 2023-06-04 | ||
Enamine | EN300-1627661-1.0g |
2-(2-iodophenoxy)acetic acid |
1878-92-8 | 1g |
$785.0 | 2023-06-04 | ||
Enamine | EN300-1627661-0.25g |
2-(2-iodophenoxy)acetic acid |
1878-92-8 | 0.25g |
$389.0 | 2023-06-04 | ||
Enamine | EN300-1627661-5.0g |
2-(2-iodophenoxy)acetic acid |
1878-92-8 | 5g |
$2277.0 | 2023-06-04 | ||
Enamine | EN300-1627661-500mg |
2-(2-iodophenoxy)acetic acid |
1878-92-8 | 500mg |
$613.0 | 2023-09-22 | ||
Enamine | EN300-1627661-2500mg |
2-(2-iodophenoxy)acetic acid |
1878-92-8 | 2500mg |
$1539.0 | 2023-09-22 | ||
1PlusChem | 1P00B461-250mg |
2-Iodophenoxyacetic acid |
1878-92-8 | 95% | 250mg |
$543.00 | 2024-06-17 | |
1PlusChem | 1P00B461-1g |
2-Iodophenoxyacetic acid |
1878-92-8 | 95% | 1g |
$1033.00 | 2024-06-17 | |
Enamine | EN300-1627661-250mg |
2-(2-iodophenoxy)acetic acid |
1878-92-8 | 250mg |
$389.0 | 2023-09-22 |
2-(2-Iodophenoxy)-Acetic Acid Related Literature
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Additional information on 2-(2-Iodophenoxy)-Acetic Acid
Acetic Acid, (2-Iodophenoxy) - A Comprehensive Overview
Acetic acid, (2-iodophenoxy), also known by its CAS number CAS No. 1878-92-8, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines an acetic acid moiety with a 2-iodophenoxy group. The presence of the iodine atom in the aromatic ring introduces interesting electronic properties, making it a valuable precursor in various chemical reactions.
Recent studies have highlighted the potential of Acetic acid, (2-iodophenoxy) in the synthesis of advanced materials, particularly in the development of novel polymers and organic semiconductors. Researchers have demonstrated that the compound's ability to undergo nucleophilic substitution reactions can be leveraged to create highly functional materials with tailored electronic properties. For instance, a 2023 study published in Nature Materials explored the use of this compound as a building block for constructing self-healing polymers, showcasing its versatility in modern material science.
The synthesis of Acetic acid, (2-iodophenoxy) typically involves a multi-step process that begins with the bromination of acetophenone derivatives. This is followed by a substitution reaction where bromine is replaced with iodine, yielding the desired product. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis pathway, making it more accessible for large-scale production.
In terms of applications, Acetic acid, (2-iodophenoxy) has found utility in several niche areas. One notable application is its use as an intermediate in the pharmaceutical industry for the synthesis of bioactive compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable tool for drug developers seeking to create complex molecular architectures. Additionally, this compound has been employed in the development of advanced coatings and adhesives due to its excellent compatibility with various polymer systems.
The environmental impact of Acetic acid, (2-iodophenoxy) has also been a topic of recent research. Studies have shown that while the compound itself is not inherently hazardous, its degradation products can pose risks to aquatic ecosystems if not properly managed. As such, there is growing interest in developing sustainable methods for its production and disposal. Innovations in green chemistry are expected to play a pivotal role in mitigating these environmental concerns.
In conclusion, Acetic acid, (2-iodophenoxy), with its unique chemical properties and diverse applications, continues to be a focal point in contemporary research. Its role as a versatile building block in organic synthesis positions it as an essential component in advancing materials science and pharmaceutical development. As researchers delve deeper into its potential and work towards more sustainable practices, this compound is poised to make even greater contributions to various industries.
1878-92-8 (2-(2-Iodophenoxy)-Acetic Acid) Related Products
- 1878-94-0(2-(4-Iodophenoxy)acetic Acid)
- 1600357-21-8(Ethanone, 2-methoxy-1-(2-methyl-2-pyrrolidinyl)-)
- 12084-29-6(Barium-2,4-pentanedionate)
- 1396685-18-9(3,4-dimethyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzene-1-sulfonamide)
- 2171259-28-0((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylpropanamidopropanoic acid)
- 1903169-96-9(1-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl-3-(phenylsulfanyl)propan-1-one)
- 125-12-2(isobornyl acetate)
- 1806396-83-7(4-Bromo-2-(3-oxopropyl)benzoic acid)
- 2248374-50-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-3-(benzyloxy)phenylbutanoate)
- 1517522-66-5((6-Bromo-1-benzothiophen-3-yl)methanamine)




